molecular formula C22H21N3O3 B1665051 Afn-1252 CAS No. 620175-39-5

Afn-1252

Katalognummer B1665051
CAS-Nummer: 620175-39-5
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: QXTWSUQCXCWEHF-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AFN-1252 is a potent inhibitor of enoyl-acyl carrier protein reductase (FabI), an enzyme that activates bacterial fatty acid biosynthesis . It has shown selective activity against Staphylococcus aureus, including methicillin-resistant isolates .


Synthesis Analysis

The synthesis of AFN-1252 involves the inhibition of the enoyl-acyl carrier protein reductase (FabI) of Chlamydia trachomatis to determine whether chlamydial FASII is essential for replication within the host . The AFN-1252 Kiapp increased from 4 nM in FabI to 69 nM in FabI (M99T), accounting for the increased resistance of the corresponding mutant strain .


Molecular Structure Analysis

The molecular structure of AFN-1252 is closely related to its function. The X-ray crystal structure of the BpmFabI·NADH·AFN-1252 ternary complex revealed the specific interactions between the drug, protein, and cofactor within the substrate binding site .


Chemical Reactions Analysis

AFN-1252 exhibits concentration-dependent reduction in the viable count of MRSA 1659, ranging from a 1–2 log reduction at 4× MIC to a 4-log reduction at 64× MIC at 10 hours . The AFN-1252 Kiapp increased from 4 nM in FabI to 69 nM in FabI (M99T), accounting for the increased resistance of the corresponding mutant strain .


Physical And Chemical Properties Analysis

AFN-1252 has a molecular formula of C22H21N3O3 and a molecular weight of 375.42 . It exhibits high serum binding, including values ranging from 92.5 to 98.4% in human serum .

Wissenschaftliche Forschungsanwendungen

Treatment of Staphylococcal Infections

AFN-1252 holds promise as a targeted therapeutic for staphylococcal infections:

Novel Mechanism for MRSA Treatment

Given the clinical burden of drug-resistant staphylococci, AFN-1252’s unique mechanism of action offers hope:

In Vitro Pharmacodynamic Modeling

AFN-1252’s activity against S. aureus isolates (MSSA and MRSA) was studied in an in vitro pharmacodynamic model simulating human pharmacokinetics .

Eigenschaften

IUPAC Name

(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTWSUQCXCWEHF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211069
Record name AFN-1252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, N-methyl-N-((3-methyl-2-benzofuranyl)methyl)-3-(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-3-yl)-, (2E)-

CAS RN

620175-39-5
Record name AFN-1252
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620175395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AFN-1252
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12658
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AFN-1252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEBIO-1452
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3O718IKKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afn-1252
Reactant of Route 2
Reactant of Route 2
Afn-1252
Reactant of Route 3
Reactant of Route 3
Afn-1252
Reactant of Route 4
Reactant of Route 4
Afn-1252
Reactant of Route 5
Reactant of Route 5
Afn-1252
Reactant of Route 6
Reactant of Route 6
Afn-1252

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.